Cas no 2229334-24-9 (tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate)

Tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its structure features both a protected imidazole ring and a hydroxypyrrolidine moiety, offering functional group diversity for further derivatization. The tert-butyloxycarbonyl (Boc) group enhances stability and facilitates selective deprotection under mild conditions. The hydroxypyrrolidine component provides a chiral center, making it useful in stereoselective synthesis. This compound’s balanced reactivity and solubility in common organic solvents streamline its integration into multi-step synthetic routes. Its well-defined purity and stability under standard storage conditions ensure reliable performance in research and industrial settings.
tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate structure
2229334-24-9 structure
商品名:tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate
CAS番号:2229334-24-9
MF:C13H21N3O3
メガワット:267.32414317131
CID:6283921
PubChem ID:165972246

tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate
    • tert-butyl 4-[(3-hydroxypyrrolidin-3-yl)methyl]-1H-imidazole-1-carboxylate
    • EN300-1895070
    • 2229334-24-9
    • インチ: 1S/C13H21N3O3/c1-12(2,3)19-11(17)16-7-10(15-9-16)6-13(18)4-5-14-8-13/h7,9,14,18H,4-6,8H2,1-3H3
    • InChIKey: NBFMZVOYFXJDNM-UHFFFAOYSA-N
    • ほほえんだ: OC1(CC2=CN(C(=O)OC(C)(C)C)C=N2)CNCC1

計算された属性

  • せいみつぶんしりょう: 267.15829154g/mol
  • どういたいしつりょう: 267.15829154g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 343
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 76.4Ų

tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1895070-10.0g
tert-butyl 4-[(3-hydroxypyrrolidin-3-yl)methyl]-1H-imidazole-1-carboxylate
2229334-24-9
10g
$6390.0 2023-05-23
Enamine
EN300-1895070-0.5g
tert-butyl 4-[(3-hydroxypyrrolidin-3-yl)methyl]-1H-imidazole-1-carboxylate
2229334-24-9
0.5g
$1426.0 2023-09-18
Enamine
EN300-1895070-5.0g
tert-butyl 4-[(3-hydroxypyrrolidin-3-yl)methyl]-1H-imidazole-1-carboxylate
2229334-24-9
5g
$4309.0 2023-05-23
Enamine
EN300-1895070-5g
tert-butyl 4-[(3-hydroxypyrrolidin-3-yl)methyl]-1H-imidazole-1-carboxylate
2229334-24-9
5g
$4309.0 2023-09-18
Enamine
EN300-1895070-0.1g
tert-butyl 4-[(3-hydroxypyrrolidin-3-yl)methyl]-1H-imidazole-1-carboxylate
2229334-24-9
0.1g
$1307.0 2023-09-18
Enamine
EN300-1895070-0.05g
tert-butyl 4-[(3-hydroxypyrrolidin-3-yl)methyl]-1H-imidazole-1-carboxylate
2229334-24-9
0.05g
$1247.0 2023-09-18
Enamine
EN300-1895070-2.5g
tert-butyl 4-[(3-hydroxypyrrolidin-3-yl)methyl]-1H-imidazole-1-carboxylate
2229334-24-9
2.5g
$2912.0 2023-09-18
Enamine
EN300-1895070-1g
tert-butyl 4-[(3-hydroxypyrrolidin-3-yl)methyl]-1H-imidazole-1-carboxylate
2229334-24-9
1g
$1485.0 2023-09-18
Enamine
EN300-1895070-10g
tert-butyl 4-[(3-hydroxypyrrolidin-3-yl)methyl]-1H-imidazole-1-carboxylate
2229334-24-9
10g
$6390.0 2023-09-18
Enamine
EN300-1895070-0.25g
tert-butyl 4-[(3-hydroxypyrrolidin-3-yl)methyl]-1H-imidazole-1-carboxylate
2229334-24-9
0.25g
$1366.0 2023-09-18

tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate 関連文献

tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylateに関する追加情報

Professional Introduction to Tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate (CAS No. 2229334-24-9)

Tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate, with the CAS number 2229334-24-9, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in drug discovery and development. The unique structural features of this molecule, particularly its tert-butyl and 3-hydroxypyrrolidin-3-yl substituents, contribute to its potential therapeutic applications.

The tert-butyl group, a branched alkyl group, is known for its steric hindrance properties, which can influence the compound's solubility, metabolic stability, and interactions with biological targets. In contrast, the 3-hydroxypyrrolidin-3-yl moiety introduces a polar hydroxyl group into the molecule, enhancing its solubility in polar solvents and potentially improving its bioavailability. These structural elements make Tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate a versatile scaffold for designing novel bioactive molecules.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various disease-related pathways. The imidazole core of this compound is particularly relevant in this context, as imidazoles are known to interact with a wide range of biological targets, including enzymes and receptors. Specifically, the imidazole ring in Tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate has been explored for its potential in modulating inflammatory responses and cancer cell proliferation.

Recent studies have highlighted the importance of hydroxypyridine derivatives in medicinal chemistry. The presence of the 3-hydroxypyrrolidin-3-yl group in this compound suggests that it may exhibit similar properties to other hydroxypyridine-based molecules, which have shown efficacy in treating neurological disorders and infectious diseases. The hydroxyl group can serve as a hydrogen bond acceptor or donor, enhancing the compound's ability to interact with biological targets.

The synthesis of Tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the tert-butyl group typically requires protection-deprotection strategies to prevent unwanted side reactions. Similarly, the incorporation of the 3-hydroxypyrrolidin-3-yl moiety necessitates precise control over reaction conditions to avoid degradation or rearrangement.

The pharmacological profile of Tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate has been evaluated through both in vitro and in vivo studies. Initial experiments have shown that this compound exhibits significant inhibitory activity against several enzymes involved in cancer progression. For instance, it has demonstrated potent inhibition of tyrosine kinases, which are critical for signal transduction pathways that regulate cell growth and survival.

In addition to its anti-cancer properties, Tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate has shown promise in modulating inflammatory responses. Studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-beta (IL-beta). These findings suggest that it may have therapeutic potential in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The structural flexibility of Tert-butyl 4-(3-hydroxypyrrolidin-3-ylmethyl)-1H-imidazole -1-carboxylic acid allows for further derivatization to enhance its pharmacological properties. By modifying the substituents on the imidazole ring or introducing additional functional groups, researchers can fine-tune the compound's activity profile. This adaptability makes it an attractive scaffold for developing novel therapeutics targeting various diseases.

The development of new drugs often involves extensive computational modeling and molecular dynamics simulations to predict how a compound will interact with biological targets. In the case of Tert-butyl 4-(3-hydroxypyrrolidine -methyl)-1H-im idazole -carboxylic acid , these studies have provided valuable insights into its binding affinity and mode of action. Computational analyses have revealed that this compound binds tightly to its target enzymes through multiple hydrogen bonds and hydrophobic interactions.

The synthesis and characterization of Tert-but yl 4-(3 -hydro xypy rolidine -methyl ) -1 H -imidazo le -carboxylic acid have also been supported by advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods have confirmed the structural integrity of the compound and provided detailed information about its molecular conformation.

The potential therapeutic applications of Tert-but yl 4-(3 -hydro xypy rolidine -methyl ) -1 H -imidazo le -carboxylic acid extend beyond oncology and inflammation . Preliminary studies have suggested that it may also exhibit antimicrobial properties , making it a candidate for developing new antibiotics or antiviral agents . The broad spectrum of activities exhibited by this compound underscores its versatility as a pharmacological tool.

In conclusion , Tert-but yl 4-(3 -hydro xypy rolidine -methyl ) -1 H -imidazo le -carboxylic acid (CAS No . 2229334 -24 -9) is a promising compound with significant potential in drug discovery . Its unique structural features , including the presence of both tert-but yl and hydro xypy rolidine moieties , contribute to its diverse biological activities . Further research is warranted to fully explore its therapeutic potential and develop novel derivatives with enhanced efficacy.

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